tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate

Description

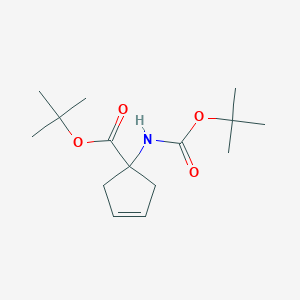

tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate is a bicyclic carbamate derivative featuring a cyclopentene ring substituted with tert-butoxycarbonyl (Boc) and carboxylate groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide coupling and protecting-group strategies. Its cyclopentene scaffold introduces conformational rigidity, which can influence reactivity and stereochemical outcomes in downstream reactions. The Boc group serves as a temporary amine protector, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

IUPAC Name |

tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-13(2,3)19-11(17)15(9-7-8-10-15)16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPAAIMSAXXWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584918 | |

| Record name | tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521964-59-0 | |

| Record name | tert-Butyl 1-[(tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-cyclopentenylamine hydrochloride (4.5 g, 37.6 mmol), dissolved in DCM (188 mL) under nitrogen | Preparation of amine solution | — |

| 2 | Addition of di-tert-butyl dicarbonate (9.85 g, 45.15 mmol, 1.2 eq) and triethanolamine (23 mL, 165.6 mmol, 4.4 eq) | Boc-protection reaction | — |

| 3 | Stir at room temperature (18°C) for 10 hours | Reaction progress monitored by TLC and LCMS | — |

| 4 | Work-up: Add water (30 mL), extract with DCM (3 × 100 mL), dry over anhydrous sodium sulfate, filter, concentrate | Isolation of crude product | — |

| 5 | Purification by column chromatography (petroleum ether:ethyl acetate = 5:1) | Purification of tert-butyl cyclopent-3-en-1-ylcarbamate | 85 |

This procedure is reproducible and scalable, suitable for both laboratory and industrial applications.

Reaction Mechanism and Conditions Analysis

Boc Protection Mechanism

- The amine nitrogen nucleophilically attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.

- The base (triethanolamine or triethylamine) scavenges the generated acid (e.g., HCl or CO2), driving the reaction forward.

- The Boc group forms a carbamate linkage, stabilizing the amine functionality.

Reaction Environment

- Inert Atmosphere: Nitrogen protects sensitive intermediates from oxidation.

- Temperature: Mild room temperature conditions prevent side reactions and degradation.

- Solvent: Dichloromethane provides good solubility and facilitates phase separation during work-up.

Purification and Characterization

Purification Techniques

- Column Chromatography: Silica gel with petroleum ether/ethyl acetate (5:1) as eluent effectively separates the product from impurities.

- Recrystallization: Occasionally used from ethanol/water mixtures to improve purity.

Analytical Methods

| Technique | Purpose | Key Observations |

|---|---|---|

| 1H NMR | Confirm Boc group and cyclopentene protons | tert-butyl singlet at δ ~1.4 ppm; olefinic protons at δ 5.5–6.0 ppm |

| 13C NMR | Carbon environment confirmation | Carbonyl carbon at δ ~155 ppm for Boc carbamate |

| FT-IR | Functional group identification | Strong carbamate C=O stretch at 1680–1720 cm⁻¹ |

| HRMS (ESI+) | Molecular ion confirmation | [M+H]+ or [M+Na]+ peaks consistent with molecular weight 283.36 g/mol |

Industrial Scale Considerations

- Continuous Flow Reactors: Enable better control of reaction parameters, improved mixing, and heat management.

- Automated Systems: Increase throughput and reproducibility.

- Solvent Optimization: Switching from dichloromethane to less hazardous solvents (e.g., toluene) is considered for safety and environmental reasons.

- Reaction Monitoring: Calorimetry and in-line spectroscopic techniques ensure reaction completeness and prevent side reactions such as dimerization.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | 3-cyclopentenylamine hydrochloride |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | Triethanolamine or triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature (~18°C) |

| Atmosphere | Nitrogen (inert) |

| Reaction Time | ~10 hours |

| Work-up | Water extraction, drying over sodium sulfate |

| Purification | Column chromatography (petroleum ether:ethyl acetate = 5:1) |

| Yield | ~85% |

| Characterization | 1H/13C NMR, FT-IR, HRMS |

Research Findings and Notes

- The Boc protection method is widely accepted due to its mild reaction conditions and high yield.

- Stability studies indicate that the Boc group remains intact under basic and neutral conditions but is cleaved under acidic environments.

- The cyclopentene ring remains chemically accessible for further functionalization, such as oxidation or reduction, post Boc protection.

- Computational studies and crystallographic analyses support the stereochemical integrity and intermolecular interactions influenced by the Boc group.

- Safety protocols recommend handling under fume hood with appropriate PPE due to volatility of solvents and potential irritants.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh).

Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3.

Substitution: LiAlH4, NaBH4, sodium methoxide (NaOCH3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, tert-butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Synthesis of Peptide-Based Drugs : The compound is utilized in the preparation of peptide-based therapeutics, where the Boc group protects the amino functionality during multi-step synthesis processes. This protection allows for selective reactions without interference from the amino group .

- Enzyme Inhibition Studies : Research has shown that this compound can act as an enzyme inhibitor, making it valuable in the design of inhibitors for various therapeutic targets. For example, its derivatives have been investigated for their potential to inhibit specific proteases involved in disease processes .

Synthetic Organic Chemistry

The compound is a significant building block in synthetic organic chemistry, facilitating the construction of more complex molecular architectures:

- Building Block for Natural Products : It is employed in the synthesis of natural products and bioactive compounds, contributing to the development of new materials with desired biological activities.

- Catalyst Development : Researchers have explored its use in developing new catalysts that enhance reaction efficiencies and selectivity in organic transformations .

Biological Studies

In biological research, this compound plays a crucial role in various biochemical assays and studies:

- Receptor Binding Studies : The compound is utilized to explore interactions with specific receptors, aiding in understanding signal transduction pathways and receptor pharmacology .

- Biochemical Assays : It is used in enzyme inhibition assays to evaluate the efficacy of potential therapeutic agents against specific targets .

Industrial Applications

The industrial applications of this compound include its use in:

- Pharmaceutical Manufacturing : It is incorporated into processes for producing pharmaceuticals, agrochemicals, and specialty chemicals due to its stability and reactivity under various conditions .

- Material Science : The compound's unique properties make it suitable for developing new materials with specific performance characteristics, particularly in coatings and polymers .

Case Study 1: Synthesis of Thrombin Inhibitors

A study demonstrated the use of this compound as an intermediate in synthesizing novel thrombin inhibitors. The research highlighted its effectiveness in modifying existing compounds to enhance their inhibitory properties against thrombin, showcasing its potential in anticoagulant drug development .

Case Study 2: Enzyme Inactivation Mechanisms

Research involving cyclopentene-based analogs revealed insights into enzyme inactivation mechanisms. The studies utilized derivatives of this compound to explore how structural modifications could influence binding affinity and selectivity towards target enzymes, providing valuable data for drug design .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate involves the selective protection of the amino group by the Boc group . The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine . This allows for controlled deprotection and subsequent reactions at the amino site .

Comparison with Similar Compounds

Key Findings :

- The target compound’s synthesis employs alkali metal carbonates and halide salts (NaI) to facilitate nucleophilic substitution, yielding moderate efficiency (44–55%) .

- In contrast, cyclopentane derivatives like EP 1 763 351 B9 utilize coupling agents (BOP reagent) for amide bond formation, achieving higher yields (~80%) under milder conditions .

Structural and Functional Differences

- Cyclopentene vs. Cyclopentane : The unsaturated cyclopentene ring in the target compound enhances reactivity in Diels-Alder or Michael addition reactions compared to saturated analogues like EP 1 763 351 B9, which exhibit greater steric hindrance due to isopropyl substituents .

- Boc Deprotection : Both the target compound and linear carbamates (e.g., N-Ada series) undergo Boc removal with trifluoroacetic acid, but steric effects in cyclopentene derivatives may slow deprotection kinetics .

NMR Data and Physicochemical Properties

Limited NMR data for the target compound are available in the provided evidence. However, analogues such as the indole-carboxylate derivative () exhibit characteristic Boc-group signals at δ 1.4–1.5 ppm (¹H) and 80–85 ppm (¹³C) in CDCl₃ . Cyclopentene protons typically resonate at δ 5.5–6.0 ppm (¹H), distinguishing them from cyclohexene or acyclic systems.

Biological Activity

tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate is a compound characterized by its unique structural features, including a tert-butyl group, a Boc-protected amino group, and a cyclopentene ring. This compound is primarily utilized in organic synthesis, particularly in the protection of amino groups during peptide synthesis. Its biological activity is an area of growing interest, especially concerning its potential applications in medicinal chemistry and neuropharmacology.

- Molecular Formula : C11H17NO4

- Molar Mass : 227.26 g/mol

- CAS Number : 521964-59-0

The primary role of this compound is as a protecting group for amino functionalities during the synthesis of complex organic molecules. The Boc (tert-butyloxycarbonyl) group stabilizes the amine under physiological conditions until it is removed via acidic hydrolysis, allowing for selective reactions in multi-step syntheses .

Pharmacokinetics

The compound exhibits stability under physiological conditions, which is essential for its use in biological applications. The deprotection of the Boc group typically occurs under acidic conditions, facilitating the release of the active amine for further biological interactions.

Neuropharmacological Potential

Research indicates that derivatives of this compound may interact with neurotransmitter systems. Specifically, compounds similar to this structure have shown potential as selective agonists for metabotropic glutamate receptors, which are implicated in various neurological disorders.

Synthesis and Derivatives

The compound serves as a precursor in synthesizing other biologically active molecules. For instance, studies have demonstrated its utility in synthesizing compounds that modulate neurotransmitter activity, suggesting a role in neuropharmacology.

Case Studies and Research Findings

-

Synthesis of Antibacterial Agents :

A study explored the synthesis of antibacterial compounds utilizing derivatives of this compound. The research highlighted how structural modifications could enhance biological activity against specific bacterial strains . -

Neurotransmitter Modulation :

Another investigation focused on the interaction of related compounds with glutamate receptors. This research provided insights into how structural variations influence receptor affinity and selectivity, underscoring the compound's potential therapeutic applications in treating neurological conditions.

Comparative Analysis

To illustrate the uniqueness and potential applications of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Tert-butyl carbazate | C5H12N2O2 | Contains a hydrazine functional group; used in synthesis. |

| Meso-cis ACPT (l-aminocyclopentane derivative) | C7H11N3O4 | Acts as a selective metabotropic glutamate receptor agonist. |

| Tert-butyl 3-aminocyclopentane-1-carboxylate | C10H19NO2 | Similar function but varies in amino group position; used in drug development. |

Q & A

Q. Why are there limited data on the compound’s physicochemical properties (e.g., melting point, solubility)?

- Analysis : Current literature lacks experimental determinations (e.g., no melting point data in ). Researchers should characterize these properties via DSC (differential scanning calorimetry) and shake-flask solubility tests in DMSO, water, and ethanol .

Q. How can researchers address the absence of toxicological data for this compound?

- Recommendation : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in rodents. Until data exist, apply ALARA (As Low As Reasonably Achievable) principles in exposure control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.